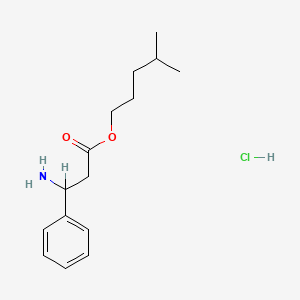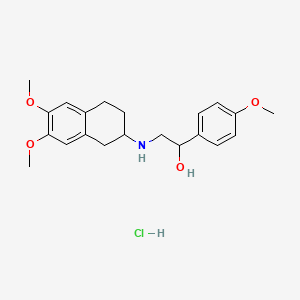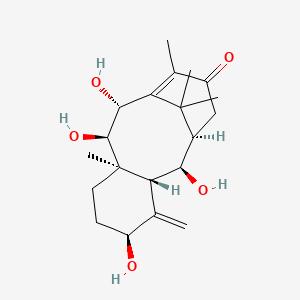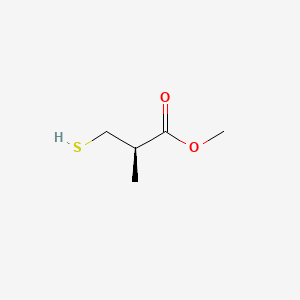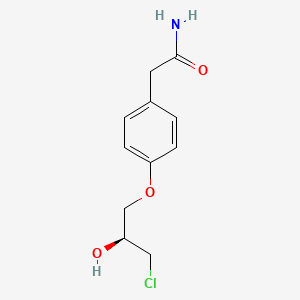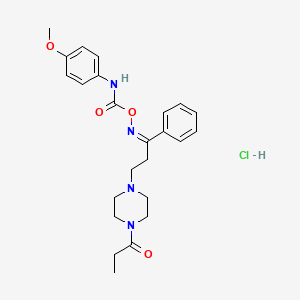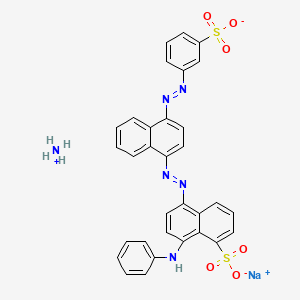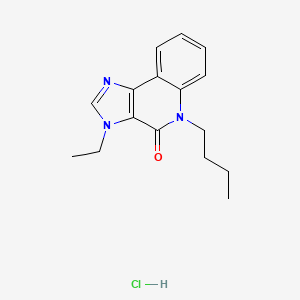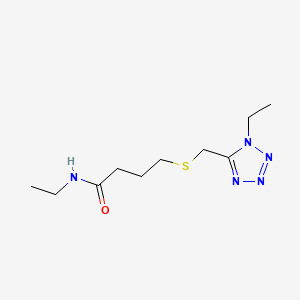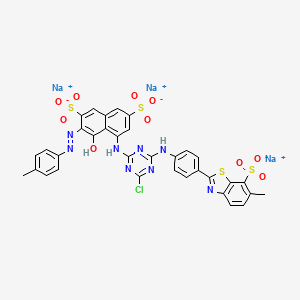
Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 288-070-0,也称为2,4,6-三甲基苯酚,是一种属于酚类化合物的化学物质。其特征在于苯环上连接了三个甲基,分别位于2、4和6位。由于其独特的化学性质,该化合物在各种工业应用中得到广泛应用。
准备方法
合成路线和反应条件
2,4,6-三甲基苯酚可以通过多种方法合成。一种常见的合成方法是在酸催化剂存在下,用甲醇对苯酚进行烷基化。反应通常在升高的温度和压力下进行,以确保高产率和选择性。
工业生产方法
在工业生产中,2,4,6-三甲基苯酚采用连续流动反应器大规模生产。该工艺涉及用甲醇对苯酚进行催化烷基化,然后进行纯化步骤以去除任何未反应的起始原料和副产物。最终产品随后进行质量控制测试,以确保其纯度和一致性。
化学反应分析
反应类型
2,4,6-三甲基苯酚会发生各种化学反应,包括:
氧化: 可被氧化形成相应的醌类。
还原: 可被还原形成甲基化的环己醇。
取代: 可发生亲电芳香取代反应,如硝化、磺化和卤化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 在控制条件下使用硝酸、硫酸和卤素(氯、溴)等试剂。
主要生成物
氧化: 醌类
还原: 甲基化的环己醇
取代: 硝基、磺基和卤代衍生物
科学研究应用
2,4,6-三甲基苯酚在科学研究中具有广泛的应用,包括:
化学: 用作合成各种有机化合物的先驱体。
生物学: 研究其潜在的抗菌和抗氧化性能。
医学: 研究其在药物和治疗剂开发中的作用。
工业: 用于生产树脂、塑料和其他聚合物材料。
作用机制
2,4,6-三甲基苯酚的作用机制涉及其与特定分子靶点和途径的相互作用。在生物系统中,它可以作为抗氧化剂,通过清除自由基来防止细胞的氧化损伤。它还可能通过破坏细胞膜和代谢过程来抑制某些微生物的生长。
相似化合物的比较
类似化合物
苯酚: 母体化合物,在苯环上连接一个羟基。
2,4-二甲基苯酚: 结构类似,但只有两个甲基。
2,6-二甲基苯酚: 结构类似,在2和6位连接甲基。
独特之处
2,4,6-三甲基苯酚的独特之处在于它具有三个甲基,这些甲基极大地影响了它的化学反应性和物理性质。这种结构特征增强了它的稳定性,并使其与具有较少甲基的类似物相比,对氧化更具抵抗力。
属性
CAS 编号 |
85650-61-9 |
|---|---|
分子式 |
C34H22ClN8Na3O10S4 |
分子量 |
935.3 g/mol |
IUPAC 名称 |
trisodium;5-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25ClN8O10S4.3Na/c1-16-3-8-21(9-4-16)42-43-27-25(56(48,49)50)14-19-13-22(55(45,46)47)15-24(26(19)28(27)44)38-34-40-32(35)39-33(41-34)36-20-10-6-18(7-11-20)31-37-23-12-5-17(2)30(29(23)54-31)57(51,52)53;;;/h3-15,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,36,38,39,40,41);;;/q;3*+1/p-3 |
InChI 键 |
SHZOIXHRIIIBKW-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C6=NC7=C(S6)C(=C(C=C7)C)S(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


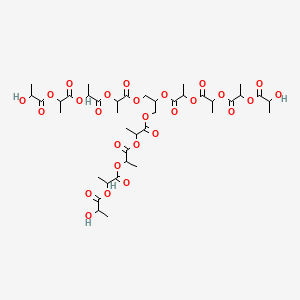
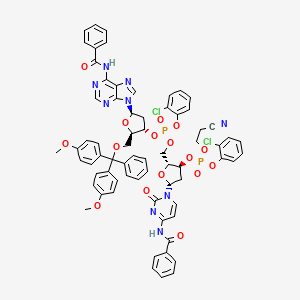
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

